molecular formula C22H27N5 B6008897 1-{3,5-DIMETHYL-2-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}-4-(2-METHYLPROP-2-EN-1-YL)PIPERAZINE

1-{3,5-DIMETHYL-2-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}-4-(2-METHYLPROP-2-EN-1-YL)PIPERAZINE

Cat. No.: B6008897
M. Wt: 361.5 g/mol
InChI Key: LUNWKOVPNAIRMD-UHFFFAOYSA-N
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Description

1-{3,5-DIMETHYL-2-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}-4-(2-METHYLPROP-2-EN-1-YL)PIPERAZINE is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves the reaction of appropriate pyrazole and pyrimidine precursors under controlled conditions. For instance, the reaction of sodium 3-(5-methyl-1-(p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with suitable heterocyclic amines and diazonium salts can yield various pyrazolo[1,5-a]pyrimidine derivatives . The reaction conditions often include the use of ethanol as a solvent and sodium acetate as a catalyst at low temperatures (0–5 °C) .

Industrial Production Methods

Industrial production methods for these compounds may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-{3,5-DIMETHYL-2-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}-4-(2-METHYLPROP-2-EN-1-YL)PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 1-{3,5-DIMETHYL-2-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}-4-(2-METHYLPROP-2-EN-1-YL)PIPERAZINE involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes, disrupting their normal function and leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{3,5-DIMETHYL-2-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}-4-(2-METHYLPROP-2-EN-1-YL)PIPERAZINE stands out due to its unique combination of structural features, which confer specific chemical reactivity and biological activity.

Properties

IUPAC Name

3,5-dimethyl-7-[4-(2-methylprop-2-enyl)piperazin-1-yl]-2-phenylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5/c1-16(2)15-25-10-12-26(13-11-25)20-14-17(3)23-22-18(4)21(24-27(20)22)19-8-6-5-7-9-19/h5-9,14H,1,10-13,15H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUNWKOVPNAIRMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)CC(=C)C)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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